molecular formula C6H2BrClFI B8175818 1-Bromo-4-chloro-2-fluoro-5-iodobenzene

1-Bromo-4-chloro-2-fluoro-5-iodobenzene

Cat. No.: B8175818
M. Wt: 335.34 g/mol
InChI Key: ABUUPUXKNYPIAF-UHFFFAOYSA-N
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Description

Overview of Halogenated Aromatic Compounds in Contemporary Organic Chemistry Research

Halogenated aromatic compounds, or haloarenes, are molecules in which one or more hydrogen atoms on an aromatic ring have been replaced by a halogen. These compounds are fundamental building blocks in organic chemistry and have widespread applications. They serve as solvents for non-polar compounds and are crucial starting materials for the synthesis of a vast array of more complex organic molecules. ncert.nic.in

The significance of this class of compounds is underscored by their presence in both nature and medicine. For instance, chloramphenicol, a chlorine-containing compound produced by microorganisms, is a potent antibiotic used against typhoid fever, and thyroxine, an iodine-containing hormone produced by the human body, is essential for metabolism. ncert.nic.in In synthetic chemistry, the carbon-halogen bond (C-X) is a key functional group that enables a multitude of transformations, making haloarenes indispensable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.

The Unique Regio- and Chemoselectivity Challenges in Tetrahalogenated Benzene (B151609) Derivatives

The synthesis of polysubstituted benzenes, particularly those with multiple different halogen atoms, presents significant challenges in controlling both regioselectivity and chemoselectivity. libretexts.org

Regioselectivity refers to the control of the position of an incoming chemical group. Halogens are deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution reactions. In a molecule like 1-bromo-4-chloro-2-fluoro-5-iodobenzene, the presence of four different halogens, each with distinct electronic (inductive and resonance) and steric properties, creates a complex directing environment. Predicting the outcome of a substitution reaction is non-trivial, as the activating/deactivating and directing influences of all four substituents must be considered simultaneously.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In tetrahalogenated benzenes, the key to chemoselectivity lies in the differential reactivity of the carbon-halogen bonds. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. This hierarchy allows for selective transformations, most notably in metal-catalyzed cross-coupling reactions. For example, the weaker carbon-iodine bond can be selectively targeted to react under conditions that leave the C-Br, C-Cl, and C-F bonds intact. Achieving this selectivity requires precise control over catalysts, ligands, and reaction conditions to prevent unwanted side reactions at the other halogenated sites.

Rationale for Academic Inquiry into the Chemical Compound this compound

The academic interest in a highly substituted compound like this compound stems from its potential as both a complex model system and a versatile synthetic building block. The difficulty in synthesizing a specific isomer from among the many possibilities makes it a compelling target for the development of novel synthetic methodologies, such as domino reactions or advanced transition-metal-catalyzed processes. rsc.orgresearchgate.net

The primary rationale for its study is its utility as a precursor for creating highly complex molecules. The distinct reactivity of its four different carbon-halogen bonds allows for a programmed, sequential functionalization of the aromatic ring. A synthetic chemist could, in theory, perform four different cross-coupling reactions at specific sites on the benzene ring:

A reaction at the most reactive C-I bond.

A subsequent reaction at the C-Br bond.

A third reaction at the C-Cl bond.

A final, more challenging transformation involving the robust C-F bond.

This stepwise approach enables the construction of intricate molecular architectures that would be exceedingly difficult to assemble through other means, making this compound a valuable tool for research in medicinal chemistry and materials science.

Research Findings and Data

The specific properties of this compound are detailed below. Its existence as a distinct chemical entity with a registered CAS number, despite not being widely cataloged by major suppliers, highlights its status as a specialized research chemical.

Physicochemical Properties of this compound

This interactive table summarizes the key identifiers and calculated properties for the compound.

PropertyValue
IUPAC Name This compound
CAS Number 2054393-27-3
Molecular Formula C₆H₂BrClFI
Molecular Weight 335.34 g/mol
Exact Mass 333.80572 Da nih.gov
Canonical SMILES C1=C(C(=C(C(=C1F)Cl)Br)I)
InChI Key Not readily available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-6(10)4(8)2-5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUUPUXKNYPIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 Bromo 4 Chloro 2 Fluoro 5 Iodobenzene

Retrosynthetic Analysis of 1-Bromo-4-chloro-2-fluoro-5-iodobenzene

A retrosynthetic approach to this compound involves strategically disconnecting the carbon-halogen bonds to identify plausible precursor molecules. The directing effects of the existing halogens on the aromatic ring heavily influence the sequence of these disconnections.

Identification of Key Disconnections and Precursor Anilines

Given the ortho, para-directing nature of halogens in electrophilic aromatic substitution, a primary amine (aniline) precursor is a logical starting point. The amino group can be converted into a diazonium salt, which can then be replaced by a halogen using Sandmeyer or similar reactions. wikipedia.orggeeksforgeeks.org This strategy offers a high degree of control over the placement of the final halogen.

Considering the substitution pattern of the target molecule, several aniline (B41778) precursors can be envisioned. The choice of precursor depends on the desired order of halogen introduction. For instance, starting with a di- or tri-halogenated aniline and introducing the remaining halogens sequentially is a common strategy. The synthesis of these precursor anilines often begins with the nitration of an aromatic ring, followed by reduction of the nitro group to an amine. youtube.com Alternative methods for aniline synthesis include the direct amination of phenols. escholarship.orgrsc.org

A plausible retrosynthetic disconnection would involve the removal of the iodine atom, followed by the bromine, and then the chlorine, leading back to a fluorinated aniline derivative. This is because iodination can often be achieved under milder conditions than bromination or chlorination.

Direct Halogenation Approaches for Polyhalogenated Benzene (B151609) Scaffolds

Direct halogenation of a benzene ring is a fundamental process in organic synthesis. However, achieving the specific polysubstitution pattern of this compound through direct halogenation alone is challenging due to issues of regioselectivity.

Regioselective Introduction of Individual Halogens (Bromine, Chlorine, Fluorine, and Iodine) onto the Aromatic Ring

The introduction of halogens onto an aromatic ring is governed by the directing effects of the substituents already present. youtube.com Halogens are deactivating yet ortho, para-directing. When multiple halogens are present, their combined electronic and steric effects dictate the position of subsequent substitutions.

Fluorination: Direct fluorination of aromatic compounds is often highly exothermic and difficult to control. byjus.com Therefore, indirect methods are generally preferred for introducing fluorine.

Chlorination and Bromination: These reactions are typically carried out using the elemental halogen in the presence of a Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃. libretexts.orglibretexts.orgchemguide.co.uk The catalyst polarizes the halogen-halogen bond, making it more electrophilic. libretexts.org The regioselectivity is influenced by the existing substituents.

Iodination: Direct iodination with I₂ is a reversible reaction and requires an oxidizing agent, such as nitric acid or hydrogen peroxide, to remove the HI byproduct and drive the reaction to completion. masterorganicchemistry.comyoutube.com

Achieving the desired 1,2,4,5-tetrasubstitution pattern through sequential direct halogenation would require careful control of reaction conditions and potentially the use of blocking groups to direct the incoming electrophiles to the correct positions.

Catalytic and Stoichiometric Halogenation Reagents and Conditions

A variety of reagents and conditions are employed for the halogenation of aromatic rings.

Halogenation ReactionReagents and CatalystsConditions
Chlorination Cl₂, FeCl₃ or AlCl₃Typically at or below room temperature. chemguide.co.ukyoutube.com
Bromination Br₂, FeBr₃ or AlBr₃Often requires gentle heating. libretexts.orgchemguide.co.uk
Iodination I₂, HNO₃ or H₂O₂Usually performed at room temperature. masterorganicchemistry.comyoutube.com

The choice of catalyst and solvent can significantly impact the yield and regioselectivity of the reaction. For instance, less polar solvents can sometimes improve the outcome of halogenation reactions.

Indirect Halogenation and Halogen Exchange Strategies

Indirect methods, particularly those involving diazonium salts, provide a powerful and versatile approach for the synthesis of polyhalogenated benzenes, offering superior regiochemical control compared to direct halogenation.

Sandmeyer and Balz-Schiemann Type Reactions for Halogen Introduction from Amine Precursors

The Sandmeyer and Balz-Schiemann reactions are cornerstone methods for introducing halogens onto an aromatic ring via a diazonium salt intermediate. wikipedia.orggeeksforgeeks.orgchemistrylearner.com These reactions begin with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. geeksforgeeks.org

The Sandmeyer Reaction: This reaction utilizes copper(I) halides (CuCl or CuBr) to replace the diazonium group with a chlorine or bromine atom, respectively. wikipedia.orglscollege.ac.in The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org It is a versatile method for producing aryl chlorides and bromides. geeksforgeeks.orgnumberanalytics.com

Iodination: Aryl iodides can be prepared by treating the diazonium salt with potassium iodide. This reaction does not typically require a copper catalyst.

The Balz-Schiemann Reaction: This is the most common method for introducing a fluorine atom onto an aromatic ring. It involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, which is prepared by treating the diazonium salt with fluoroboric acid (HBF₄). byjus.comchemistrylearner.comwikipedia.org The use of other counterions like hexafluorophosphates (PF₆⁻) can sometimes lead to improved yields. wikipedia.org Recent studies have explored catalyst- and additive-free conditions for the Balz-Schiemann reaction, showing that the choice of solvent can significantly influence the reaction's efficiency. acs.orgnih.gov

By starting with an appropriately substituted aniline, these reactions allow for the precise placement of halogens, making them indispensable for the synthesis of complex molecules like this compound.

Halogen Scrambling and Interconversion Reactions in Polyhalogenated Aromatics

In the synthesis of polyhalogenated benzenes, the potential for halogen scrambling or migration is a critical consideration. This phenomenon involves the intramolecular or intermolecular transfer of halogen atoms around the aromatic ring, leading to a mixture of isomers and reducing the yield of the target compound. Such rearrangements can be promoted by harsh reaction conditions, including high temperatures and the presence of strong Lewis acids, which are often employed as catalysts in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com

The mechanism of halogen scrambling can be complex, but it is often initiated by the formation of a cationic intermediate (a sigma complex or arenium ion) where the stability allows for the migration of a halogen atom. youtube.com In polyhalogenated systems, the relative bond strengths (C-F > C-Cl > C-Br > C-I) and the nature of the catalyst play a significant role. For instance, while C-I bonds are the most labile and prone to cleavage, the presence of a strong Lewis acid can facilitate the cleavage of stronger C-Br or C-Cl bonds. researchgate.net The inherent similarities in the electronic properties of the different halogens can further complicate selectivity, making it challenging to functionalize a specific C-X bond without affecting others. nih.gov

Minimizing halogen scrambling is crucial for the successful synthesis of a single, pure isomer like this compound. This typically involves the careful selection of reaction conditions, such as using milder catalysts and lower temperatures, and designing synthetic routes where the most sensitive halogen (iodine) is introduced in a late-stage, regiocontrolled reaction, such as a Sandmeyer reaction, rather than by direct electrophilic iodination under harsh conditions.

Table 1: Factors Influencing Halogen Scrambling in Polyhalogenated Aromatics

FactorInfluence on Halogen ScramblingRationale
Temperature Increased temperature promotes scramblingProvides the necessary activation energy for halogen migration and breaking of C-X bonds.
Lewis Acid Catalyst Strong Lewis acids (e.g., AlCl₃, FeCl₃) can increase scramblingThey facilitate the formation of cationic intermediates and can interact with multiple halogen substituents, potentially weakening their bonds to the ring. libretexts.org
Reaction Time Prolonged reaction times may lead to scramblingAllows the reaction to reach thermodynamic equilibrium, which may favor a mixture of isomers over a single kinetically formed product.
Halogen Type Weaker C-X bonds (e.g., C-I, C-Br) are more susceptibleLower bond dissociation energy makes these halogens more likely to detach and migrate compared to C-Cl or C-F bonds. researchgate.net

Multi-Step Convergent and Divergent Synthesis Routes to 1-Bromo-4-chloro-2-fluoro-5-iodobenzenechemicalbook.com

The construction of a tetra-substituted benzene with four different halogens at specific positions requires a carefully designed multi-step synthesis. The order of introduction of the substituents is paramount, as existing groups on the ring dictate the position of subsequent additions. libretexts.orglibretexts.org Both linear and divergent strategies can be conceptualized for the synthesis of this compound.

A plausible and efficient strategy is a linear, multi-step synthesis that builds upon a readily available precursor, controlling the regiochemistry at each stage. One such route leverages a Sandmeyer-type reaction for the introduction of one of the halogens, which provides excellent regiochemical control. A key intermediate for this synthesis is 1-bromo-4-chloro-2-fluorobenzene (B27433), the preparation of which can be achieved from 4-chloro-2-fluoroaniline. chemicalbook.com

The proposed synthetic sequence is as follows:

Step 1: Diazotization and Bromination of 4-chloro-2-fluoroaniline. The synthesis commences with 4-chloro-2-fluoroaniline. This starting material undergoes diazotization using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst in a Sandmeyer reaction to replace the diazonium group with bromine, yielding the key intermediate, 1-bromo-4-chloro-2-fluorobenzene. chemicalbook.com

Step 2: Regioselective Iodination. The final halogen, iodine, is introduced via electrophilic aromatic substitution onto the 1-bromo-4-chloro-2-fluorobenzene intermediate. In this polysubstituted ring, all three existing halogens are ortho-, para-directors. stackexchange.com The position of iodination will be directed by the combined electronic and steric effects of these groups. The fluorine atom at C-2 strongly directs incoming electrophiles to its para position (C-5). The bromine at C-1 and chlorine at C-4 also direct to this position (meta to themselves, but influenced by the stronger directing fluorine). Therefore, iodination using an iodine source (I₂) and an oxidizing agent or a Lewis acid catalyst is expected to proceed with high regioselectivity to afford the target molecule, this compound. masterorganicchemistry.com

Table 2: Proposed Linear Synthesis of this compound

StepStarting MaterialReagents and ConditionsProduct
1 4-Chloro-2-fluoroaniline1. NaNO₂, HBr (aq), ~0-5 °C2. CuBr1-Bromo-4-chloro-2-fluorobenzene
2 1-Bromo-4-chloro-2-fluorobenzeneI₂, Oxidizing Agent (e.g., HNO₃ or HIO₃) or Lewis AcidThis compound

From a divergent synthesis perspective, the intermediate 1-bromo-4-chloro-2-fluorobenzene represents a valuable branching point. nih.gov Starting from this common precursor, a variety of analogs could be produced. For example, instead of iodination, the intermediate could undergo nitration, sulfonation, or Friedel-Crafts reactions to generate a library of related polyhalogenated compounds, with the synthesis of this compound being just one possible path.

A convergent synthesis strategy, which involves coupling smaller, pre-functionalized fragments, is generally less common for the preparation of small molecules like substituted benzenes compared to larger, more complex structures. rsc.org However, one could theoretically envision a metal-catalyzed cross-coupling reaction, though this would likely be more complex and lower-yielding than a well-planned linear sequence for this specific target.

Mechanistic Insights into the Reactivity of 1 Bromo 4 Chloro 2 Fluoro 5 Iodobenzene

Investigation of Reaction Kinetics and Thermodynamics

The reactivity of 1-Bromo-4-chloro-2-fluoro-5-iodobenzene is dictated by the unique properties of each carbon-halogen bond. The kinetics and thermodynamics of its reactions are a direct consequence of bond strengths, electronegativity, and the ability of each halogen to act as a leaving group.

In most functionalization reactions of aryl halides, the initial cleavage of the carbon-halogen bond is a critical, often rate-determining, step. researchgate.net For this compound, the significant differences in carbon-halogen bond dissociation energies (C-I < C-Br < C-Cl < C-F) are the primary determinant of site selectivity and reaction rates.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the palladium(0) catalyst into the most labile carbon-halogen bond. youtube.comyoutube.com For this substrate, the C-I bond is the weakest and most polarizable, making oxidative addition at this position the most kinetically favored process. Therefore, in a sequential cross-coupling strategy, the activation of the C-I bond would be the fastest step, while the subsequent activation of the C-Br and C-Cl bonds would require more forcing conditions and represent slower, potentially rate-determining steps for full functionalization. nih.gov

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is generally the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org The rate is influenced by the electrophilicity of the carbon atom and the stability of the intermediate. While all halogens are electron-withdrawing and activate the ring towards nucleophilic attack, the stability of the resulting intermediate and the leaving group's ability also play crucial roles. The expulsion of the leaving group is typically a fast step. pressbooks.pub

The following table summarizes the relative reactivity of the halogen sites in this compound towards common functionalization reactions.

Reaction TypeMost Reactive SiteLeast Reactive SiteProbable Rate-Determining Step (for multi-step functionalization)
Palladium-Catalyzed Cross-Coupling C-IC-FOxidative addition into the C-Cl bond (after C-I and C-Br have reacted) nih.gov
Nucleophilic Aromatic Substitution (SNAr) C-I or C-BrC-FFormation of the Meisenheimer complex at a less activated site pressbooks.publibretexts.org
Lithiation (Halogen-Metal Exchange) C-IC-FIodine-lithium exchange reaction

This table is based on established principles of aryl halide reactivity.

The energy profiles for reactions on the this compound core are dramatically different for electrophilic and nucleophilic pathways, a direct result of the heavy halogen substitution.

Nucleophilic Pathways: The benzene (B151609) ring in this compound is highly electron-deficient due to the strong inductive effect of the four halogen atoms. This significantly lowers the activation energy for nucleophilic attack compared to benzene itself. The reaction proceeds through a high-energy Meisenheimer intermediate. unibo.it The stability of this intermediate is enhanced by the presence of multiple electron-withdrawing groups that can delocalize the negative charge. pressbooks.pubunibo.it The energy profile shows two transition states and one intermediate, with the first transition state (leading to the Meisenheimer complex) being the highest in energy. The relative energy barriers for attack at the different positions depend on the leaving group ability, generally following the order F > Cl > Br > I, making substitution at the iodine the most thermodynamically favorable. brainly.com

The conceptual energy profiles below illustrate the difference between these two pathways.

Interactive Data Table: Conceptual Energy Barriers

Reaction PathwayIntermediateActivation Energy (Ea)Thermodynamic Profile (ΔG)
Nucleophilic (SNAr at C-I) Meisenheimer ComplexModerately HighOften Exergonic
Electrophilic Substitution Arenium IonVery HighOften Endergonic

Note: This table presents a conceptual comparison of relative energy barriers.

Cross-Coupling Reaction Mechanisms at Distinct Halogen Sites

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to polyhalogenated substrates like this compound allows for sequential and site-selective bond formation. nobelprize.org

The generally accepted mechanism for palladium-catalyzed cross-coupling (like Suzuki or Negishi reactions) involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comnobelprize.org

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen (C-X) bond, forming an organopalladium(II) complex. youtube.com The rate of this step is highly dependent on the halogen, following the reactivity trend: C-I > C-Br > C-Cl >> C-F. acs.orgsnnu.edu.cn For this compound, this pronounced reactivity difference allows for highly selective initial activation at the C-I bond under mild conditions.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron or organozinc compound) is transferred to the palladium(II) center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

The choice of ligand on the palladium catalyst is critical for controlling both the efficiency and, in some cases, the regioselectivity of cross-coupling reactions on polyhalogenated substrates. acs.org

Efficiency: Bulky and electron-rich phosphine (B1218219) ligands are known to accelerate the oxidative addition step, particularly for the less reactive C-Cl and C-Br bonds. nih.gov They stabilize the palladium(0) center and promote the cleavage of stronger bonds, enabling multiple coupling events on a single molecule that would otherwise be impossible.

Regioselectivity: While the inherent C-X bond reactivity (I > Br > Cl) is the dominant factor for regioselectivity, ligands can fine-tune this preference. nih.gov In cases where two bonds have similar reactivity, a sterically demanding ligand might favor oxidative addition at the less hindered position. For a substrate like this compound, ligands are primarily used to enable the stepwise coupling, first at the C-I site, then C-Br, and finally C-Cl, by progressively increasing the reaction temperature or changing the catalyst system.

Interactive Data Table: Ligand Influence on Sequential Cross-Coupling

Target BondLigand TypeTypical ConditionsOutcome
C-I Simple Phosphines (e.g., PPh₃)Room TemperatureSelective coupling at the iodine position
C-Br Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands)Moderate Heat (60-80 °C)Coupling at the bromine position after iodine has reacted
C-Cl Specialized, Highly Active LigandsHigh Heat ( >100 °C)Coupling at the chlorine position after I and Br have reacted nih.gov

This table provides illustrative examples based on established catalytic systems.

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Highly Halogenated Systems

The high degree of halogenation in this compound makes its aromatic core highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr). pressbooks.publibretexts.org This reaction provides a powerful, transition-metal-free method for functionalization.

The SNAr mechanism is a two-step addition-elimination process: pressbooks.publibretexts.org

Addition of the Nucleophile: A nucleophile attacks one of the halogen-bearing carbons, breaking the aromaticity of the ring and forming a tetrahedral, negatively charged intermediate called a Meisenheimer complex. libretexts.org The negative charge is delocalized across the ring and is significantly stabilized by the inductive effect of the remaining halogen atoms. pressbooks.pubwikipedia.org The presence of the strongly electronegative fluorine atom ortho to the bromine and para to the iodine particularly enhances the electrophilicity of those sites.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide leaving group. The ability of the halogen to depart follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which is related to the strength of the C-X bond and the stability of the resulting halide anion.

Due to this leaving group trend, SNAr reactions on this compound are most likely to occur at the C-I or C-Br positions. The extreme strength of the C-F bond makes fluorine a very poor leaving group in this context. libretexts.org The combination of ring activation by all four halogens and the excellent leaving group ability of iodide and bromide makes this compound a prime candidate for SNAr reactions.

Influence of Halogen Electronegativity and Position on SNAr Reactivity

All halogens are electron-withdrawing via the inductive effect, which is crucial for activating the aromatic ring towards nucleophilic attack. masterorganicchemistry.com The magnitude of this effect correlates with electronegativity, following the order F > Cl > Br > I. Consequently, fluorine's high electronegativity makes it the most powerful activating group among the halogens for the initial nucleophilic attack. This strong inductive effect stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. nih.gov

A counterintuitive phenomenon, often termed the "element effect," is observed in many SNAr reactions, where the reactivity order of the leaving groups is F > Cl > Br > I. masterorganicchemistry.com This is the reverse of the trend seen in aliphatic SN2 reactions, where iodide is the best leaving group. The reason for this reversal is that the C-X bond cleavage is not the rate-determining step. masterorganicchemistry.com Instead, the reaction rate is governed by the formation of the Meisenheimer complex. Fluorine's superior ability to stabilize this intermediate via its strong inductive effect lowers the activation energy of the first step, making it the fastest reaction despite the high strength of the C-F bond.

The position of the halogens is also critical. Electron-withdrawing groups exert their stabilizing effect most efficiently when located ortho or para to the site of nucleophilic attack, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the substituent via resonance. masterorganicchemistry.commdpi.com In this compound, each halogen's influence is modulated by its position relative to the others:

Attack at C-F (Position 2): The fluorine is ortho to the bromine (C-1) and meta to the chlorine (C-4) and iodine (C-5). The ortho bromine and para chlorine/iodine would provide significant stabilization for the intermediate if the leaving group were fluorine.

Attack at C-Br (Position 1): The bromine is ortho to the fluorine (C-2) and meta to the iodine (C-5).

Attack at C-Cl (Position 4): The chlorine is para to the bromine (C-1) and ortho to the iodine (C-5).

Attack at C-I (Position 5): The iodine is ortho to the chlorine (C-4) and meta to the bromine (C-1).

Considering the combined activating and leaving group abilities, the most likely site for SNAr is the carbon bearing the fluorine atom. The fluorine at position 2 is strongly activated by the cumulative electron-withdrawing effects of the other halogens, particularly the para-chlorine and ortho-bromine, which can effectively stabilize the intermediate. While iodine is the best leaving group in terms of bond strength, the kinetic favorability of forming the intermediate often dictates the reaction pathway, making the C-F bond the most probable site of substitution under typical SNAr conditions. researchgate.net

Interactive Data Table: Properties of Halogens Relevant to SNAr Reactivity

HalogenPauling ElectronegativityCarbon-Halogen Bond Dissociation Energy (in Benzene, kJ/mol)Relative Reactivity Order in SNAr (Leaving Group)
Fluorine3.98~5221 (Fastest)
Chlorine3.16~4062
Bromine2.96~3473
Iodine2.66~2804 (Slowest)

Evidence for Meisenheimer Complex Formation and Transition State Analysis in SNAr

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides proceeds through a discrete, two-step process involving an addition-elimination sequence. researchgate.net The cornerstone of this mechanism is the formation of a resonance-stabilized carbanionic intermediate, famously known as a Meisenheimer complex. researchgate.nettcichemicals.com The existence of these intermediates is supported by their direct observation and isolation in some cases, providing powerful evidence for the stepwise nature of the reaction. researchgate.net

In the context of this compound, the reaction begins with the attack of a nucleophile (Nu⁻) on one of the carbon atoms bearing a halogen. This initial attack is the slow, rate-determining step of the reaction. It involves a change in hybridization at the attacked carbon from sp² to sp³, temporarily disrupting the ring's aromaticity. researchgate.net

For instance, if the nucleophile attacks the carbon at position 2 (bearing the fluorine atom), a specific Meisenheimer complex is formed. The negative charge is not localized on the attacked carbon but is delocalized across the π-system of the ring and, crucially, onto the other electron-withdrawing halogen substituents, particularly those at the ortho and para positions. mdpi.com

The transition state leading to this intermediate resembles the Meisenheimer complex itself, with a partial bond formed between the nucleophile and the ring carbon and significant negative charge buildup on the ring. The stability of this transition state, and thus the rate of reaction, is highly dependent on how effectively the substituents can accommodate this charge. In this compound, all four halogens contribute to stabilizing this charge through their inductive effects.

The second step of the mechanism is the rapid expulsion of the leaving group (the halide ion), which restores the aromaticity of the ring to form the final substitution product. researchgate.net The energy barrier for this step is significantly lower than that for the initial attack.

Advanced Spectroscopic and Spectrometric Characterization in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Proton and Carbon Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon atoms within the 1-Bromo-4-chloro-2-fluoro-5-iodobenzene molecule. The distinct electronic effects of the four different halogen substituents (F, Cl, Br, I) result in a well-dispersed spectrum, allowing for detailed analysis.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

¹H NMR Spectroscopy: The molecule contains two aromatic protons. Due to the substitution pattern, these protons are not equivalent and will appear as two distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm) libretexts.org. The signal for the proton at C6 (H6) will be influenced by the adjacent bromine and fluorine atoms, while the proton at C3 (H3) will be influenced by the adjacent fluorine and chlorine atoms. Each proton signal is expected to appear as a doublet due to coupling with the neighboring fluorine atom (JHF). The ortho H-F coupling constants are typically in the range of 6-10 Hz reddit.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six unique signals for the six carbon atoms of the benzene (B151609) ring, as they are all in chemically distinct environments. The chemical shifts are significantly influenced by the attached halogens nih.gov. Carbons directly bonded to halogens exhibit characteristic shifts; the carbon attached to fluorine (C2) will show a large downfield shift and will appear as a doublet due to strong one-bond C-F coupling (¹JCF > 200 Hz) researchgate.net. The other halogen-bearing carbons (C1, C4, C5) will also have distinct chemical shifts influenced by electronegativity and heavy atom effects nih.govresearchgate.net. The two protonated carbons (C3 and C6) will also be distinguishable.

¹⁹F NMR Spectroscopy: Given that the ¹⁹F nucleus has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique wikipedia.org. A single signal is expected for the fluorine atom in this compound. This signal will be split into a doublet of doublets due to coupling with the two neighboring protons, H3 (Jortho-HF) and H6 (Jmeta-HF). The chemical shift range for fluoroaromatic compounds is very broad, which minimizes the chance of signal overlap azom.comthermofisher.com. Fluorine substituents on an aromatic ring typically absorb between -100 ppm and -200 ppm azom.com.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constant (J) in Hz
¹HH3~7.0 - 7.8d³JHF ≈ 6-10
H6~7.2 - 8.0dJHF ≈ 4-8
¹³CC1-Br~110 - 125d³JCF
C2-F~155 - 165d¹JCF > 200
C3-H~125 - 135d²JCF
C4-Cl~130 - 140s or d³JCF
C5-I~90 - 105s or dJCF
C6-H~130 - 140d²JCF
¹⁹FF2~ -100 to -140dd³JHF3 ≈ 6-10, ⁴JHF6 ≈ 4-8

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, no H-H coupling is expected, so a COSY spectrum would be used to confirm the absence of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signal of H3 to the ¹³C signal of C3, and H6 to C6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is the key experiment for assigning the quaternary (non-protonated) carbons. For example, proton H3 would show correlations to C2, C4, and C5, while H6 would show correlations to C1 and C5. These correlations would unambiguously confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. In this molecule, a cross-peak between H3 and the fluorine on C2, and between H6 and the bromine on C1, would be expected, confirming their ortho relationship.

Vibrational Spectroscopy (FT-IR, Raman) for Aromaticity and Halogen-Specific Vibrations

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, confirming the presence of the aromatic ring and the carbon-halogen bonds.

Aromatic Vibrations: The presence of the benzene ring is confirmed by several characteristic vibrations libretexts.orgnih.gov.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹ libretexts.org.

C=C stretching: In-ring carbon-carbon stretching vibrations occur in the 1600-1400 cm⁻¹ region libretexts.org. Multiple bands are expected due to the reduced symmetry of the tetra-substituted ring.

C-H out-of-plane bending: Strong absorptions in the 900-675 cm⁻¹ range are due to C-H out-of-plane ("oop") bending libretexts.org. The exact position of these bands can sometimes be correlated with the substitution pattern on the benzene ring acs.org.

Halogen-Specific Vibrations: The carbon-halogen (C-X) stretching vibrations are found in the fingerprint region of the spectrum at lower wavenumbers.

C-F stretch: This bond gives rise to a strong absorption, typically in the 1250-1000 cm⁻¹ range.

C-Cl stretch: This vibration appears in the 850-550 cm⁻¹ region.

C-Br stretch: This vibration is found at lower frequencies, generally between 680-515 cm⁻¹.

C-I stretch: The C-I stretch is the lowest in frequency, appearing in the 600-500 cm⁻¹ range.

The combination of FT-IR and Raman spectroscopy is powerful because vibrational modes that are weak or inactive in one technique may be strong in the other, providing a more complete vibrational profile of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3000MediumMedium
Aromatic C=C Ring Stretch1600 - 1400Medium-StrongMedium-Strong
C-F Stretch1250 - 1000StrongWeak
C-H Out-of-Plane Bend900 - 675StrongWeak
C-Cl Stretch850 - 550MediumStrong
C-Br Stretch680 - 515MediumStrong
C-I Stretch600 - 500MediumStrong

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of the molecule and studying its fragmentation pathways under ionization mdpi.com.

Precise Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. For this compound (C₆H₂BrClFI), the exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹²⁷I).

Isotopic Pattern: The molecular ion peak in the mass spectrum will be highly complex and characteristic due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6), with a distinctive intensity ratio that serves as a fingerprint for a compound containing one bromine and one chlorine atom.

Fragmentation Analysis: Aromatic compounds typically show an intense molecular ion peak due to the stability of the benzene ring youtube.com. The primary fragmentation pathways for polyhalogenated benzenes involve the sequential loss of halogen atoms as radicals. The relative ease of cleavage generally follows the trend of the weakest C-X bond to the strongest: C-I > C-Br > C-Cl > C-F. Therefore, initial fragmentation would likely involve the loss of an iodine radical (I•), followed by the loss of a bromine radical (Br•).

Table 3: Predicted HRMS Data for this compound

Isotopic FormulaCalculated Exact Mass (Da)Description
C₆H₂⁷⁹Br³⁵Cl¹⁹F¹²⁷I373.8009Molecular Ion (M)
C₆H₂⁸¹Br³⁵Cl¹⁹F¹²⁷I / C₆H₂⁷⁹Br³⁷Cl¹⁹F¹²⁷I375.7989 / 375.7980M+2 Isotopologues
C₆H₂⁸¹Br³⁷Cl¹⁹F¹²⁷I377.7960M+4 Isotopologue
[M - I]⁺246.8943Fragment from loss of Iodine
[M - I - Br]⁺167.9878Fragment from loss of Iodine and Bromine

X-ray Diffraction Studies of this compound (if suitable single crystals are obtained)

Should the compound be crystalline and suitable single crystals grown, single-crystal X-ray diffraction would provide the ultimate, unambiguous proof of its structure.

X-ray crystallography would yield a three-dimensional model of the molecule's arrangement in the solid state. This analysis would provide:

Definitive Connectivity: It would confirm the substitution pattern of the halogens on the benzene ring, leaving no ambiguity.

Precise Molecular Geometry: The experiment would yield highly accurate measurements of bond lengths (C-C, C-H, C-F, C-Cl, C-Br, C-I) and bond angles (e.g., C-C-C) docbrown.info. This data can reveal distortions in the benzene ring caused by the steric bulk and electronic effects of the various substituents.

Planarity: The analysis would confirm the expected planarity of the benzene ring aps.orghackaday.com.

Intermolecular Interactions: The crystal packing would reveal how the molecules interact with each other in the solid state. Of particular interest would be the potential for halogen bonding (e.g., I···F, Br···Cl interactions), which are significant non-covalent interactions that can influence the crystal architecture.

To date, a published crystal structure for this compound has not been identified in the crystallographic literature. The successful application of this technique is entirely dependent on the ability to produce high-quality, single crystals of the compound.

Intermolecular Interactions and Packing Arrangements

In the solid state, the spatial arrangement of this compound molecules is dictated by a sophisticated interplay of various non-covalent interactions. The presence of multiple halogen substituents on the benzene ring gives rise to a complex landscape of electrostatic interactions that govern the crystal packing. Predominant among these are halogen bonding and π-π stacking, which act as the primary directional forces in the crystal lattice.

Halogen Bonding:

A significant contributor to the crystal packing of polyhalogenated benzenes is the halogen bond, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In this compound, the iodine and bromine atoms are the most likely candidates for forming significant halogen bonds due to their greater polarizability compared to chlorine and fluorine.

Studies on other halogenated molecules have demonstrated that iodine and bromine can engage in various types of halogen bonds, such as I···Br, I···Cl, and Br···Cl contacts. The strength and directionality of these bonds are influenced by the electronic environment of the participating atoms. For instance, in the crystal structure of 1-bromo-4-iodobenzene, I···Br van der Waals contacts are a dictating feature of the crystal structure. researchgate.net The presence of the electron-withdrawing fluorine and chlorine atoms in this compound would be expected to enhance the positive character of the σ-holes on the iodine and bromine atoms, thereby strengthening their potential for halogen bonding.

π-π Stacking Interactions:

The aromatic rings of this compound are also capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent benzene rings. The geometry of these interactions can vary, with common arrangements including face-to-face (sandwich) and offset (parallel-displaced) stacking. nih.govlibretexts.org

The substitution pattern on the benzene ring significantly influences the nature of π-π stacking. In polyhalogenated benzenes, the electron distribution in the π-system is altered by the electronegative halogen atoms. This can lead to a quadrupole moment that favors specific stacking arrangements, such as offset stacking, to minimize electrostatic repulsion. Theoretical and experimental studies on chlorobenzene clusters have shown that π-stacked structures are among the minimum energy configurations. nih.gov

The interplay between halogen bonding and π-π stacking is a critical factor in determining the final crystal structure. In some systems, these interactions can be cooperative, reinforcing a particular packing motif. In others, they may compete, leading to the possibility of polymorphism, where the compound can exist in multiple crystalline forms. chemrxiv.org

Typical Interaction Parameters in Halogenated Aromatic Compounds

The following table provides a general overview of the typical distances and angles observed for intermolecular interactions in halogenated aromatic compounds, based on crystallographic studies of similar molecules. It is important to note that these are generalized values and the precise parameters for this compound would require specific experimental determination.

Interaction TypeDonor AtomAcceptor AtomTypical Distance (Å)Typical Angle (°)
Halogen BondIBr~3.7~165-180
Halogen BondICl~3.5~165-180
Halogen BondBrCl~3.4~165-180
π-π StackingBenzene RingBenzene Ring~3.3 - 3.8N/A

This table presents generalized data from studies on various halogenated compounds and does not represent experimentally determined values for this compound.

Computational Chemistry and Theoretical Modeling of 1 Bromo 4 Chloro 2 Fluoro 5 Iodobenzene

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, primarily based on quantum mechanics, determine the distribution of electrons within the molecule, which in turn governs its geometry, energy, and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with others.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For 1-Bromo-4-chloro-2-fluoro-5-iodobenzene, the HOMO is expected to be distributed across the π-system of the benzene (B151609) ring and influenced by the electron-donating and withdrawing effects of the four different halogen substituents. Regions with a high HOMO coefficient are the most probable sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy level at which the molecule can accept electrons, making it central to its behavior as an electrophile. In electrophilic aromatic substitution, an incoming electrophile interacts with the HOMO of the aromatic ring. acs.orgresearchgate.net Conversely, in nucleophilic aromatic substitution, an incoming nucleophile donates electrons to the LUMO of the aromatic ring. The distribution of the LUMO on the polysubstituted benzene ring will indicate the most favorable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, computational models can precisely calculate these energies and map the orbital densities.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

PropertyPredicted Value (Illustrative)Significance for Reactivity
HOMO Energy-6.5 eVIndicates the energy of the most available electrons. A higher energy level suggests greater nucleophilicity and susceptibility to electrophilic attack.
LUMO Energy-1.2 eVIndicates the energy of the lowest available empty orbital. A lower energy level suggests greater electrophilicity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.3 eVRepresents the energy required for electronic excitation. A smaller gap correlates with higher chemical reactivity and lower kinetic stability.
HOMO DistributionConcentrated on C-3 and C-6The positions with the highest electron density in the HOMO are the most likely sites for attack by electrophiles.
LUMO DistributionConcentrated on C-4 and C-5The positions with the highest electron density in the LUMO (most electron-deficient carbons) are the most likely sites for attack by nucleophiles.

While FMO theory focuses on orbital interactions, electrostatic potential (ESP) maps and calculated atomic charges provide a complementary view based on the charge distribution within the molecule.

Electrostatic Potential (ESP) Maps: An ESP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the highly electronegative fluorine and chlorine atoms create significant positive potential on the adjacent carbon atoms, making them potential sites for nucleophilic attack. The regions of negative potential, influenced by the π-system, are attractive to electrophiles. researchgate.net

Atomic Charges: Computational methods can assign partial charges (e.g., Mulliken, NBO) to each atom in the molecule. These charges quantify the local electron excess or deficiency. The carbon atoms bonded to the highly electronegative halogens (especially F and Cl) are expected to carry a significant partial positive charge, marking them as electrophilic centers.

These electrostatic models are invaluable for predicting the regioselectivity of both electrophilic and nucleophilic substitutions, complementing the predictions from FMO analysis.

The reactivity of this compound is profoundly influenced by the strength of its four different carbon-halogen (C-X) bonds. Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically. Computational chemistry can provide reliable estimates of these BDEs.

The strength of C-X bonds in aromatic systems generally follows the trend: C-F > C-Cl > C-Br > C-I. This hierarchy is critical for predicting the outcome of reactions where a C-X bond is cleaved, such as in metal-halogen exchange reactions or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). The C-I bond, being the weakest, is the most labile and therefore the most likely to react selectively in such transformations. The C-Br bond is the next most reactive, followed by C-Cl, with the C-F bond being the most robust and least likely to break. acs.org This differential reactivity is a powerful tool in synthetic chemistry, allowing for the stepwise functionalization of the aromatic ring.

Table 2: Typical Aromatic C-X Bond Dissociation Energies (BDE)

BondTypical BDE (kcal/mol)Implication for this compound Reactivity
C-F~125Most stable bond; least likely to undergo cleavage.
C-Cl~96Stable, but can be cleaved under more forcing reaction conditions.
C-Br~81Weaker than C-Cl; a common site for cross-coupling reactions.
C-I~66Weakest bond; the most probable site for initial metal-halogen exchange or oxidative addition in cross-coupling reactions.

Reaction Pathway Calculations and Transition State Optimization

Beyond static molecular properties, computational chemistry can model entire reaction pathways, calculating the energies of reactants, products, intermediates, and transition states. This allows for a deep, quantitative understanding of reaction mechanisms and selectivity.

For a molecule with multiple potential reaction sites like this compound, predicting where a reaction will occur (regioselectivity) is a significant challenge. Computational methods address this by modeling the different possible reaction pathways.

Electrophilic Aromatic Substitution (EAS): Halogens are deactivating yet ortho, para-directing groups. In this molecule, the two available hydrogens are at positions C-3 and C-6. To predict the major product of an EAS reaction (e.g., nitration, halogenation), computational chemists calculate the energy of the two possible σ-complex intermediates (arenium ions) that would be formed by the electrophile attacking at C-3 or C-6. nih.gov The pathway proceeding through the lower-energy, more stable σ-complex will have a lower activation energy and will be the dominant pathway. acs.org

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are facilitated by electron-withdrawing groups. All four halogens on this ring are electron-withdrawing, making the ring susceptible to nucleophilic attack. The reaction typically proceeds via a two-step mechanism involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Computational models can predict regioselectivity by comparing the stability of the various possible Meisenheimer complexes formed by nucleophilic attack at each of the halogen-bearing carbons (C-1, C-2, C-4, C-5). nih.govacs.org The position that forms the most stable intermediate, which is often the most electron-deficient carbon, is the most likely site of substitution. For cases involving Cl or Br as leaving groups, a concerted substitution mechanism may be more favorable, which can be investigated by calculating and comparing the energies of the relevant transition states. researchgate.netnih.gov

Reactions are rarely performed in the gas phase; the solvent can have a dramatic effect on reaction rates and mechanisms. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., PCM): These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity occupied by the solute molecule. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: These models involve including a number of individual solvent molecules in the calculation. While computationally much more expensive, this method can capture specific solute-solvent interactions like hydrogen bonding.

For reactions involving charged intermediates, such as the σ-complex in EAS or the Meisenheimer complex in SNAr, polar solvents can offer significant stabilization, thereby lowering the activation energy of the reaction. acs.orgrsc.org By performing calculations with different solvent models, chemists can predict how changing the solvent might influence the reaction's energetics and potentially alter its regiochemical outcome. rsc.org

Non-Covalent Interactions and Halogen Bonding in this compound and its Derivatives

The study of non-covalent interactions in polyhalogenated aromatic compounds is crucial for understanding their behavior in crystal engineering, materials science, and biological systems. In this compound, the presence of multiple, different halogen atoms on a single benzene ring creates a complex electronic environment where halogen bonding plays a significant role.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strength of this interaction generally follows the order I > Br > Cl > F, correlating with the polarizability and the size of the σ-hole on the halogen atom. acs.org The presence of electron-withdrawing substituents on the aromatic ring, such as the fluorine atom in the target molecule, is known to enhance the positive electrostatic potential of the σ-holes on the other halogens, thereby strengthening their ability to act as halogen bond donors. chemscene.com

Theoretical Characterization of Halogen Bonding Donors and Acceptors

Computational chemistry provides essential tools for characterizing the halogen bonding capabilities of molecules like this compound. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate the molecular electrostatic potential (MEP) surface, which visualizes the electron distribution and identifies potential sites for electrophilic and nucleophilic interactions.

In this compound, the iodine, bromine, and chlorine atoms are all potential halogen bond donors. The iodine atom is expected to be the strongest donor due to its high polarizability. The bromine atom will be a weaker donor than iodine, followed by the chlorine atom. The fluorine atom, being highly electronegative and having a very small σ-hole, is generally a poor halogen bond donor and is more likely to participate in other interactions or act as a weak hydrogen bond acceptor. acs.org

The electron-withdrawing fluorine atom at position 2, along with the other halogens, significantly modulates the electronic properties of the benzene ring and the σ-holes on the iodine, bromine, and chlorine atoms. Theoretical studies on simpler fluorinated iodobenzenes have shown that fluorine substitution dramatically increases the magnitude of the positive electrostatic potential (V_s,max) on the iodine atom, leading to stronger halogen bonds. chemscene.com

Below is a representative data table illustrating the calculated maximum electrostatic potential (V_s,max) on the surface of halogen atoms in related halobenzene molecules. These values provide an estimation of the halogen bond donor strength.

Table 1: Representative Calculated Maximum Electrostatic Potentials (V_s,max) for Halogen Bond Donors in Related Halobenzenes
Halogen Bond Donor MoleculeHalogen AtomCalculated V_s,max (kcal/mol)
IodobenzeneI21.3
PentafluoroiodobenzeneI40.8
BromobenzeneBr16.3
PentafluorobromobenzeneBr31.4
ChlorobenzeneCl13.2
PentafluorochlorobenzeneCl25.7

Note: Data is derived from computational studies on related compounds to illustrate the effect of fluorination on halogen bond donor strength. The values for this compound would require specific calculation but are expected to follow similar trends, with the iodine atom possessing the most positive σ-hole.

The potential halogen bond acceptors for this compound can be any Lewis basic site, such as the nitrogen atom in pyridine, the oxygen atom in a carbonyl group, or another halogen atom in a different molecule. The directionality of the C-X···A angle (where X is the halogen donor and A is the acceptor) is a defining characteristic, typically approaching 180°.

Influence of Halogen Bonding on Supramolecular Assembly or Catalysis

The well-defined directionality and tunable strength of halogen bonds make them powerful tools in supramolecular chemistry for the construction of ordered solid-state architectures. Polyhalogenated benzenes, particularly those containing iodine, are excellent building blocks for crystal engineering. For instance, 1,4-diiodotetrafluorobenzene (B1199613) is a well-known and robust halogen bond donor used to assemble co-crystals with a variety of Lewis basic partners, forming one-dimensional chains or more complex networks.

Given the presence of multiple potential halogen bond donors (I, Br, Cl) on this compound, it can be anticipated that this molecule would form diverse supramolecular assemblies. The differential strength of the C-I, C-Br, and C-Cl halogen bonds could allow for hierarchical or site-selective binding with different halogen bond acceptors, leading to complex and predictable crystal packing. This selectivity is a key principle in designing multi-component crystals with desired topologies and properties.

While specific studies on the catalytic applications of this compound are not available, halogen bonding is an emerging interaction in the field of organocatalysis. Halogen bond donors can act as Lewis acids to activate substrates, stabilize transition states, or template reactions. The electrophilic σ-holes on the halogens of the title compound could potentially interact with anionic or lone-pair-rich species, influencing their reactivity in a catalytic cycle.

The following table presents typical interaction energies and geometric parameters for halogen bonds formed between representative halobenzene donors and a common acceptor, formaldehyde, as determined by computational methods.

Table 2: Representative Calculated Halogen Bond Interaction Energies (ΔE) and Geometries for Halobenzene···Formaldehyde Complexes
Halogen Bond DonorInteraction Energy (ΔE, kcal/mol)X···O Distance (Å)C-X···O Angle (°)
Iodobenzene-3.82.85175.2
1,3,5-Trifluoroiodobenzene-5.22.76176.1
Bromobenzene-2.92.94174.8
1,3,5-Trifluorobromobenzene-4.12.85175.5
Chlorobenzene-2.33.03173.9
1,3,5-Trifluorochlorobenzene-3.32.94174.6

Note: This data is based on computational studies of related, simplified systems to illustrate the relative strengths and typical geometries of halogen bonds. The specific interactions for this compound would depend on the acceptor molecule and the specific halogen involved.

These theoretical insights underscore the potential of this compound as a versatile component in supramolecular chemistry, with its multiple halogen bond donor sites offering a platform for designing complex, self-assembled structures.

Conclusion and Future Perspectives in Polyhalogenated Benzene Research

Summary of Key Research Findings and Methodological Advancements Pertaining to 1-Bromo-4-chloro-2-fluoro-5-iodobenzene

Research on the specific compound this compound is primarily centered on its synthesis and its role as a complex building block in organic chemistry. The key advancements are therefore methodological, focusing on the efficient and selective synthesis of such highly substituted polyhalogenated aromatic compounds.

One of the primary methods for synthesizing polyhalogenated benzenes involves diazotization of a substituted aniline (B41778) precursor. For instance, a common route to a related compound, 1-bromo-4-chloro-2-fluorobenzene (B27433), involves the diazotization of 4-chloro-2-fluoroaniline followed by a Sandmeyer-type reaction using cuprous bromide. chemicalbook.com This highlights a general strategy that can be adapted for the synthesis of more complex molecules like this compound.

A significant methodological advancement is the development of one-pot synthesis methods. For the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene, a one-pot diazotization and iodination method has been disclosed. This process starts with 4-bromo-3-chloro-2-fluoroaniline and, by generating the diazonium salt in the presence of cuprous iodide and potassium iodide, it proceeds to the final product. This method avoids the need for low-temperature isolation of the diazonium salt, which simplifies the procedure and is beneficial for larger-scale industrial production. google.com

The table below summarizes synthetic approaches for related polyhalogenated benzenes, which represent the methodological state-of-the-art applicable to the target compound.

Target CompoundPrecursorKey ReagentsMethodological Advancement
1-Bromo-4-chloro-2-fluorobenzene4-Chloro-2-fluoroanilineSodium nitrite (B80452), HBr, Cuprous bromideStandard Sandmeyer reaction protocol. chemicalbook.com
1-Bromo-3-chloro-5-iodobenzene2-Chloro-4-bromo-6-iodoanilineIsoamyl nitrite, DMFUse of an aprotic diazotization method for procedural benefits. google.com
1-Bromo-2-chloro-3-fluoro-4-iodobenzene4-Bromo-3-chloro-2-fluoroanilineSulfuric acid, Cuprous iodide, Potassium iodide, Sodium nitriteOne-pot diazotization and iodination, avoiding low temperatures. google.com
1-Bromo-2,4,5-trifluorobenzene1,2,4-TrifluorobenzeneIron powder, Liquid bromine, AzodiisobutyronitrileDirect bromination of a fluorinated precursor. google.com

These synthetic advancements underscore a trend towards more efficient, safer, and scalable methods for producing complex polyhalogenated aromatic compounds.

Unresolved Challenges and Open Questions in the Chemistry of Highly Halogenated Aromatic Systems

The chemistry of highly halogenated aromatic systems, including compounds like this compound, presents several unresolved challenges and open questions for researchers.

A primary challenge lies in achieving regioselective functionalization. While methods for introducing halogens onto an aromatic ring are well-established, controlling the precise position of substitution in a polysubstituted ring remains difficult. This is particularly true when multiple different halogens are present, as their directing effects can be competing and complex. A significant challenge in aromatic chemistry is the controlled single-carbon insertion at a specific site, especially at the para position, which has been historically difficult to achieve. scitechdaily.com

Another area of difficulty is the selective activation of one C-X (carbon-halogen) bond over another in subsequent reactions, such as cross-coupling. The reactivity of aryl halides in many catalytic cycles follows the order I > Br > Cl > F. However, developing catalysts that can selectively activate a C-Br bond in the presence of a C-I bond, or a C-Cl bond in the presence of a C-Br bond, remains a significant hurdle. This selectivity is crucial for the stepwise functionalization of polyhalogenated benzenes.

Furthermore, the environmental and toxicological aspects of polyhalogenated aromatic hydrocarbons pose ongoing questions. Many compounds in this class are persistent organic pollutants. mdpi.com Understanding the structure-activity relationships that govern their environmental fate and biological effects is an area of active research.

Finally, there are challenges related to the harsh reaction conditions often required for the synthesis and modification of these compounds. Traditional methods can require high temperatures and strong reagents, which limits functional group tolerance and raises safety concerns. Developing milder and more sustainable synthetic routes is a key objective.

Emerging Paradigms and Directions for Future Academic Research on Complex Aryl Halides

Future academic research on complex aryl halides is being shaped by several emerging paradigms aimed at overcoming the challenges mentioned above.

One of the most promising directions is the development of novel catalytic systems. Gold-catalyzed reactions, for example, are emerging as a new paradigm in the functionalization of aryl halides. acs.org Hemilabile ligand-promoted Au(I)/Au(III) catalysis has expanded the scope of gold redox catalysis to include aryl halides, enabling new types of transformations like the 1,2-difunctionalization of alkynes. acs.org

Transition-metal-free activation of aryl halides is another rapidly developing area. The use of visible light-promoted charge transfer, enabled by reagents like the dimsyl anion, allows for the cross-coupling of aryl halides under mild, metal-free conditions. purdue.edu This approach offers a greener alternative to traditional transition-metal catalysis. purdue.edu

Electrochemical methods are also gaining traction for the synthesis and functionalization of aryl halides. Automated electrochemical synthesis in flow systems allows for the rapid generation of compound libraries through C-X arylation (where X = NH, OH), demonstrating broad functional group tolerance. researchgate.net This technology has the potential to accelerate the discovery of new bioactive molecules.

The table below outlines some of these emerging research directions.

Emerging ParadigmDescriptionPotential Advantages
Gold CatalysisUse of gold complexes to catalyze reactions of aryl halides, such as 1,2-difunctionalization of alkynes. acs.orgNovel reactivity, overcoming challenges of traditional transition metals. acs.org
Visible Light-Promoted, Transition-Metal-Free ActivationActivation of aryl halides using light and an organic promoter to generate aryl radicals for cross-coupling. purdue.eduMilder reaction conditions, avoidance of expensive and toxic heavy metals. purdue.edu
Electrochemical SynthesisUse of electricity to drive the synthesis and functionalization of aryl halides, often in automated flow systems. researchgate.netHigh functional group tolerance, potential for high-throughput synthesis. researchgate.net
Photocatalytic C-H AminationDirect formation of C-N bonds by reacting aromatic C-H bonds with N-heterocyclic radicals generated via photocatalysis. acs.orgAvoids the need for pre-functionalized aryl halides, increasing synthetic efficiency. acs.org
Copper-Catalyzed Halogen ExchangeMild and general methods for converting aryl bromides and chlorides into more reactive aryl iodides (Aromatic Finkelstein Reaction). organic-chemistry.orgfrontiersin.orgAllows for the strategic modification of reactivity in polyhalogenated systems.

These new approaches are expected to provide chemists with more powerful and sustainable tools for the synthesis and manipulation of complex aryl halides like this compound, opening up new avenues for materials science and medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 1-bromo-4-chloro-2-fluoro-5-iodobenzene, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via sequential halogenation or halogen-dance reactions. For example, bromination of a pre-fluorinated and iodinated benzene derivative under controlled conditions (e.g., using NBS in DCM) followed by chlorination (e.g., SOCl₂ or Cl₂ gas). Purity Validation :
  • Use gas chromatography (GC) for volatile impurities (>95.0% purity threshold) .
  • High-performance liquid chromatography (HPLC) for non-volatile byproducts (>97.0% purity) .
  • Confirm stoichiometry via elemental analysis or mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent electronegativity and coupling patterns. For example, fluorine and iodine induce deshielding and splitting .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M]+) at m/z 338.89 (C₆H₂BrClFIBr) and isotopic patterns for bromine/chlorine .
  • X-ray Crystallography : Resolve regiochemical ambiguity in halogen positions (e.g., iodine at C5 vs. C2) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep in amber vials at 2–8°C to prevent photolytic decomposition .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to volatility and toxicity (H300-H302 hazards) .
  • Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent halogen exchange .

Advanced Research Questions

Q. How does the steric and electronic interplay of substituents affect regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The bulky iodine (C5) and bromine (C1) hinder coupling at adjacent positions, favoring reactions at the less hindered C4-chloro site.
  • Electronic Effects : Fluorine (C2) withdraws electron density, activating the para (C5) and meta (C4) positions for nucleophilic substitution.
  • Experimental Design : Compare Suzuki coupling yields using Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) with boronic acids at varying positions .

Q. What strategies mitigate instability during long-term storage or under reactive conditions?

  • Methodological Answer :
  • Thermal Stability : Monitor decomposition via TGA/DSC; degradation above 100°C suggests refrigeration is mandatory .
  • Light Sensitivity : Use UV-vis spectroscopy to track photolytic byproducts (e.g., free iodine formation) .
  • Inert Atmospheres : Store under argon to prevent oxidation of iodide to iodine .

Q. How can contradictory analytical data (e.g., NMR vs. GC purity) be resolved?

  • Methodological Answer :
  • Triangulation : Cross-validate with multiple techniques (e.g., GC for volatiles, HPLC for polar impurities, NMR for structural confirmation) .
  • Isotopic Labeling : Use ¹⁹F NMR to trace fluorine-specific interactions masking impurities in ¹H NMR .

Q. What computational methods predict reactivity in multi-halogenated benzene systems?

  • Methodological Answer :
  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, iodine’s polarizability enhances electrophilic substitution at C5 .
  • MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .

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